



Application Notes: Spectrophotometric Determination of Dihydrofolic Acid Reduction

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Compound of Interest							
Compound Name:	Dihydrofolic acid						
Cat. No.:	B1670598	Get Quote					

Introduction

Dihydrofolate Reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2][3] This reaction is critical for the de novo synthesis of purines, thymidylic acid, and certain amino acids, making THF an essential cofactor for one-carbon metabolism.[4][5][6] The inhibition of DHFR disrupts DNA synthesis and cell growth, establishing it as a key target for therapeutic agents in cancer (e.g., Methotrexate) and bacterial infections (e.g., Trimethoprim).[1][5][7]

The spectrophotometric assay for DHFR activity is a continuous assay that relies on monitoring the oxidation of NADPH to NADP+.[3][8] NADPH has a distinct absorbance maximum at 340 nm, whereas NADP+ does not.[9] Therefore, the rate of decrease in absorbance at 340 nm is directly proportional to the rate of DHFR activity. This method provides a simple, sensitive, and reliable means to measure DHFR kinetics and screen for potential inhibitors.[3][6][10]

Principle of the Assay

The enzymatic reaction catalyzed by DHFR is as follows:

7,8-dihydrofolate + NADPH + $H^+ \rightarrow 5,6,7,8$ -tetrahydrofolate + NADP+

The consumption of NADPH is monitored by the decrease in absorbance at 340 nm. The rate of this decrease is used to calculate the enzyme's activity based on the Beer-Lambert law (A =



εcl), where 'A' is absorbance, 'ε' is the molar extinction coefficient, 'c' is the concentration, and 'l' is the path length. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹ (or 6.22 mM⁻¹cm⁻¹).[11][12][13]

Experimental Protocols Materials and Reagents

- Purified Dihydrofolate Reductase (DHFR) enzyme or cell/tissue lysate
- 7,8-Dihydrofolic acid (DHF)
- β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
- Assay Buffer: 50 mM Potassium Phosphate, pH 6.5 or 7.5[14]
- Bovine Serum Albumin (BSA) (optional, for stabilizing the enzyme)
- Methotrexate (MTX) or other inhibitors (for inhibition studies)
- Temperature-controlled UV/Vis spectrophotometer or 96-well plate reader
- 1 cm pathlength quartz cuvettes or UV-transparent 96-well plates
- Ultrapure water

Reagent Preparation

- Assay Buffer (50 mM Potassium Phosphate, pH 6.5):
 - Prepare by dissolving Potassium Phosphate, Monobasic (KH₂PO₄) in ultrapure water.
 - Adjust the pH to 6.5 at 25°C using a 1 M KOH solution.[14]
 - Store at 4°C.
- NADPH Stock Solution (10 mM):
 - Dissolve the required amount of NADPH tetrasodium salt in the Assay Buffer.



- Due to instability, prepare this solution fresh on the day of the experiment and keep it on ice, protected from light.[2][3][14]
- Confirm the concentration by measuring the absorbance at 340 nm (A $1.0 \approx 0.16$ mM for a 1 cm pathlength).
- DHF Stock Solution (2.3 mM):
 - Immediately before use, dissolve DHF powder in Assay Buffer.[14]
 - DHF is poorly soluble; facilitate dissolution by adding a small amount of 1 M KOH (e.g., 20 μL per mg of DHF).[14]
 - This solution is highly unstable and light-sensitive; it should be used within minutes of preparation and kept on ice and protected from light.[6][14]
- DHFR Enzyme Solution:
 - If using a purified enzyme, dilute it immediately before use in a cold Assay Buffer containing 0.1% (w/v) BSA to achieve a final concentration that gives a linear rate of absorbance change for at least 3-5 minutes.[14]
 - If using cell or tissue lysates, prepare them using an appropriate lysis buffer and centrifuge to remove debris.[6] The supernatant is used for the assay.

Assay Procedure (Cuvette-based)

- Spectrophotometer Setup: Set the spectrophotometer to kinetic mode, monitoring absorbance at 340 nm. Set the temperature to 25°C or 37°C.[2][14]
- Reaction Mixture Preparation: In a 1 cm quartz cuvette, prepare the reaction mixture. A
 typical 1 mL reaction mixture would be:
 - 880 µL of Assay Buffer
 - 100 μL of 1 mM NADPH working solution (final concentration: 0.10 mM)[14]
 - 10 μL of DHFR enzyme solution



- Blank Measurement: Mix the components by inversion and place the cuvette in the spectrophotometer. Monitor the baseline absorbance at 340 nm until it is stable. This accounts for any non-DHF-dependent NADPH oxidation.
- Initiate Reaction: Start the reaction by adding 10 μ L of 2.3 mM DHF working solution (final concentration: ~0.023 mM).
- Data Acquisition: Immediately mix by inversion and start recording the decrease in absorbance at 340 nm every 15 seconds for 3 to 5 minutes.[2][14] The rate should be linear.

Note: For a 96-well plate format, adjust volumes accordingly (e.g., a total volume of 200 μ L per well) and use a compatible plate reader.[3][6]

Data Analysis and Presentation

The activity of the DHFR enzyme is calculated from the linear portion of the kinetic trace.

- 1. Calculate the Rate of Absorbance Change (ΔA_{340} /min): Determine the slope of the linear phase of the absorbance vs. time plot.
- 2. Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of NADPH consumption.

Activity (μ mol/min/mL or U/mL) = [(Δ A₃₄₀/min - Blank Rate) * Reaction Volume (mL)] / [ϵ * Pathlength (cm) * Enzyme Volume (mL)]

Where:

- ε (Molar Extinction Coefficient of NADPH): 6.22 mM⁻¹cm⁻¹[11][13]
- Pathlength: 1 cm for a standard cuvette.
- Blank Rate: The rate of absorbance change in a control reaction without the substrate (DHF).

Unit Definition: One unit (U) of DHFR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 μ mole of NADPH per minute under the specified assay conditions.[14]

Sample Data Table



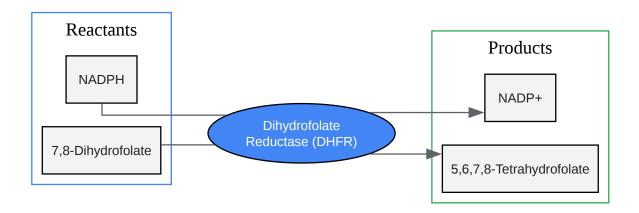
The following table presents sample data for DHFR activity in the presence and absence of the inhibitor Methotrexate (MTX).

Sample ID	Enzyme Source	Inhibitor (MTX) Conc.	Initial A340	Final A ₃₄₀ (at 3 min)	ΔA ₃₄₀ /m in	Specific Activity (mU/mg protein)	% Inhibitio n
1	Purified hDHFR	0 nM	0.625	0.535	-0.030	48.2	0%
2	Purified hDHFR	10 nM	0.622	0.586	-0.012	19.3	60%
3	Cell Lysate	0 nM	0.630	0.609	-0.007	11.3	0%
4	Cell Lysate	10 nM	0.628	0.620	-0.0027	4.3	61.9%
5	No Enzyme Control	0 nM	0.624	0.624	0.000	0.0	N/A

Calculations are based on a 1 mL reaction volume, 1 cm pathlength, and a protein concentration of 1 mg/mL for specific activity calculation.

Visualizations DHFR Catalytic Reaction



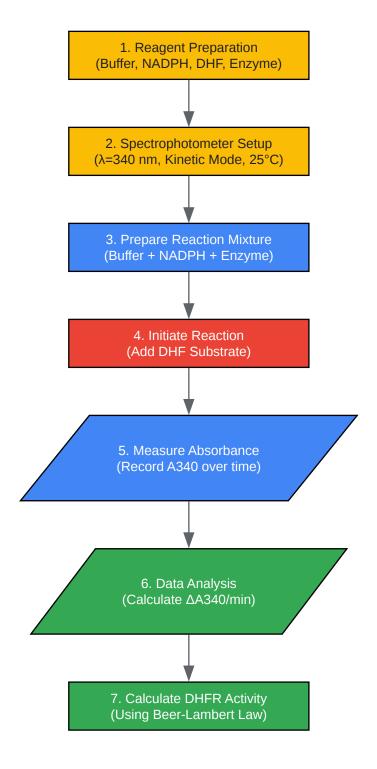


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Caption: The enzymatic reduction of DHF to THF by DHFR.

Experimental Workflow for DHFR Assay





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